- Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104
Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Numero CAS:957207-09-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4-Bromo-3-(trifluoromethyl)phenyl)methanol
- 4-bromo-3-(trifluoromethyl)Benzenemethanol
- 4-Bromo-3-(trifluoromethyl)benzyl alcohol
- [4-Bromo-3-(trifluoromethyl)phenyl]methanol
- JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SBB101529
- AM84226
- AB0043292
- Z1197
- ST24034620
- Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
- [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
- 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
- 4-Bromo-3-trifluoromethylbenzyl alcohol
- PS-7418
- DTXSID70672894
- CS-0030504
- MFCD08059129
- EN300-1936413
- 957207-09-9
- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
- AKOS016008307
- DB-367492
- SCHEMBL2094824
-
- MDL: MFCD08059129
- Inchi: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
- Chiave InChI: JZNXJKZTUXTCPS-UHFFFAOYSA-N
- Sorrisi: FC(C1C(Br)=CC=C(CO)C=1)(F)F
Proprietà calcolate
- Massa esatta: 253.95541g/mol
- Massa monoisotopica: 253.95541g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 2.6
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$497 | 2021-06-17 | |
| Alichem | A013012820-250mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013012820-500mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013012820-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$346 | 2024-07-18 | |
| Apollo Scientific | PC6024-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 1g |
£34.00 | 2025-02-21 | |
| Apollo Scientific | PC6024-5g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 5g |
£143.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-50mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 50mg |
304.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-200mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 200mg |
609.0CNY | 2021-08-04 | |
| TRC | B695975-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 100mg |
$ 87.00 | 2023-04-18 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 18 h, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 3 h, rt
Riferimento
- Preparation of siponimod intermediate, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
Riferimento
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity, Bioconjugate Chemistry, 2020, 31(2), 224-228
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Preparation of amide substituted thiazoles as modulators of RORγt, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Copper is an endogenous modulator of neural circuit spontaneous activity, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Riferimento
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
Riferimento
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, India, , ,
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- Methyl 3,4-bis(trifluoromethyl)benzoate
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol) Prodotti correlati
- 1622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 161622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 1214330-94-5([2-bromo-3-(trifluoromethyl)phenyl]methanol)
- 886860-77-1(Benzenemethanol, 4-bromo-3-(difluoromethyl)-)
- 886860-78-2(BENZENEMETHANOL, 4-BROMO-3-(TRIFLUOROMETHYL)-, BENZOATE)
- 372120-54-2([3-bromo-4-(trifluoromethyl)phenyl]methanol)
- 172023-97-1([3-bromo-5-(trifluoromethyl)phenyl]methanol)
- 869725-53-1([2-bromo-5-(trifluoromethyl)phenyl]methanol)
- 1214350-24-9([2-bromo-6-(trifluoromethyl)phenyl]methanol)
- 497959-33-8([2-bromo-4-(trifluoromethyl)phenyl]methanol)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso